

Octadecaneuropeptide Knockout Mouse

Phenotype: A Comparative Guide

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Compound of Interest

Compound Name: Octadecaneuropeptide

Cat. No.: B1591338

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Introduction

Octadecaneuropeptide (ODN) is a biologically active peptide processed from the precursor protein, Diazepam Binding Inhibitor (DBI). Predominantly produced by astrocytes in the central nervous system, ODN is implicated in a diverse array of physiological functions, including neuroprotection, metabolic regulation, and the modulation of anxiety. Given its potential as a therapeutic target, a thorough understanding of its *in vivo* functions is critical. As a direct ODN knockout mouse model is not extensively characterized in scientific literature, the Diazepam Binding Inhibitor knockout (DBI-KO) mouse serves as the primary model to investigate the consequences of ODN deficiency. This guide provides a comprehensive comparison of the DBI-KO mouse phenotype against their wild-type (WT) littermates, focusing on behavioral, neuroprotective, and metabolic characteristics, supported by experimental data.

Behavioral Phenotype Analysis

The behavioral ramifications of ODN precursor deficiency have been systematically evaluated using a suite of standardized behavioral tests.

Social Behavior

DBI-KO mice display notable alterations in social interaction paradigms.

Table 1: Social Interaction in the Social Habituation/Dishabituation Test

Genotype	Sex	Social Investigation Behavior	Finding
WT	Male & Female	Normal social preference and memory	Spends more time with a novel mouse compared to a familiar one.
DBI-KO	Male & Female	Reduced social interest	Exhibits a decreased preference for a novel mouse, suggesting impaired social memory or motivation. [1]

Anxiety-Like Behavior

While ODN has been linked to anxiety, the phenotype of the DBI-KO mouse does not consistently demonstrate a clear anxiolytic-like effect.

Table 2: Performance in the Elevated Plus Maze

Genotype	Time Spent in Open Arms (%)	Open Arm Entries (%)
WT	Baseline	Baseline
DBI-KO	No significant difference reported	No significant difference reported

Table 3: Performance in the Open Field Test

Genotype	Time in Center (%)	Total Distance Traveled (cm)
WT	Baseline	Baseline
DBI-KO	No significant difference reported	No significant difference reported

Motor Coordination

Motor skills and the ability to learn motor tasks appear to be largely intact in the absence of DBI.

Table 4: Rotarod Performance

Genotype	Latency to Fall (s)	Learning Curve
WT	Baseline performance with improvement over trials	Demonstrates a typical learning curve with increased latency to fall over consecutive days.
DBI-KO	No significant impairment in learning	Shows a learning curve comparable to wild-type mice, indicating intact motor coordination and learning. ^[1]

Neuroprotective Phenotype Analysis

A significant physiological role of ODN is its capacity to confer neuroprotection, especially in the context of oxidative stress.

Sensitivity to MPTP-Induced Neurotoxicity

DBI-KO mice exhibit heightened vulnerability to the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a widely used compound to model Parkinson's disease in animals.

Table 5: Effect of MPTP on Dopaminergic Neurons in the Substantia Nigra

Genotype	Treatment	Tyrosine Hydroxylase (TH)-Positive Cell Count (% of control)	Striatal Dopamine Levels (% of control)
WT	Saline	100%	100%
WT	MPTP	~40-50% reduction	~60% reduction[2]
DBI-KO	MPTP	Significantly greater reduction compared to WT[3]	Significantly greater reduction compared to WT

The heightened susceptibility of DBI-KO mice to MPTP-induced neurodegeneration underscores the critical endogenous neuroprotective function of ODN.[3]

Metabolic Phenotype Analysis

Emerging research highlights a crucial role for ODN in the regulation of energy homeostasis and metabolism.

Body Weight and Food Intake

DBI-KO mice display a distinct metabolic profile, particularly when faced with dietary challenges.

Table 6: Body Weight and Food Intake on a High-Fat Diet (HFD)

Genotype	Diet	Body Weight Gain	Daily Food Intake
WT	HFD	Significant increase	Increased
DBI-KO	HFD	Resistant to HFD-induced obesity[4][5]	Reduced compared to WT on HFD[4]

The resistance of DBI-KO mice to obesity induced by a high-fat diet suggests that ODN is a key player in the physiological response to nutrient surplus.[4][5]

Experimental Protocols

Social Habituation/Dishabituation Test

This assay evaluates social memory and interest.

- **Habituation Phase:** The subject mouse is acclimated to a clean test cage for 30 minutes. An unfamiliar "stimulus" mouse of the same sex is then introduced within a small, perforated container for a 2-minute trial. This is repeated for a total of three trials with the same stimulus mouse.
- **Dishabituation Phase:** In the subsequent fourth trial, a novel stimulus mouse is presented in the container.
- **Data Analysis:** The duration of active investigation (sniffing) of the container by the subject mouse is recorded for each trial. A progressive decrease in investigation time across the initial three trials signifies habituation, while a resurgence of investigation in the fourth trial (dishabituation) indicates the ability to distinguish between familiar and novel social stimuli.

Elevated Plus Maze

This test is a standard method for assessing anxiety-like behavior.

- **Apparatus:** A plus-shaped maze elevated above the ground, consisting of two open arms and two enclosed arms.
- **Procedure:** Each mouse is placed at the center of the maze and is allowed to explore freely for a 5-minute period.
- **Data Analysis:** The time spent in and the number of entries into both the open and closed arms are recorded. A greater percentage of time and entries in the open arms is interpreted as lower anxiety-like behavior.

Rotarod Test

This assay is used to assess motor coordination and learning.

- **Apparatus:** A rotating rod with adjustable speed, which can be set to a constant or an accelerating rotation.
- **Procedure:** Mice are placed on the rotating rod, and the time until they fall off (latency to fall) is measured. The test is typically conducted over several consecutive days to evaluate motor learning.
- **Data Analysis:** An increase in the latency to fall across successive days is indicative of motor learning.

MPTP Model of Parkinson's Disease

This model is employed to investigate the neurodegeneration of dopaminergic neurons.

- **Procedure:** Mice receive systemic injections of MPTP (e.g., four injections of 20 mg/kg, spaced 2 hours apart).
- **Tissue Analysis:** Brains are collected at a predetermined time point following MPTP administration (e.g., 7 days).
- **Data Analysis:** Immunohistochemical staining is used to quantify the number of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra. High-performance liquid chromatography (HPLC) is utilized to measure the levels of dopamine and its metabolites in the striatum.

High-Fat Diet-Induced Obesity Model

This model is used to examine metabolic responses to an excess of dietary fat.

- **Procedure:** Mice are provided with a high-fat diet (e.g., 60% of calories from fat) for an extended period (e.g., 12-16 weeks).
- **Data Collection:** Body weight and food consumption are monitored on a regular basis.
- **Data Analysis:** The changes in body weight gain and caloric intake are compared between the different genotypes.

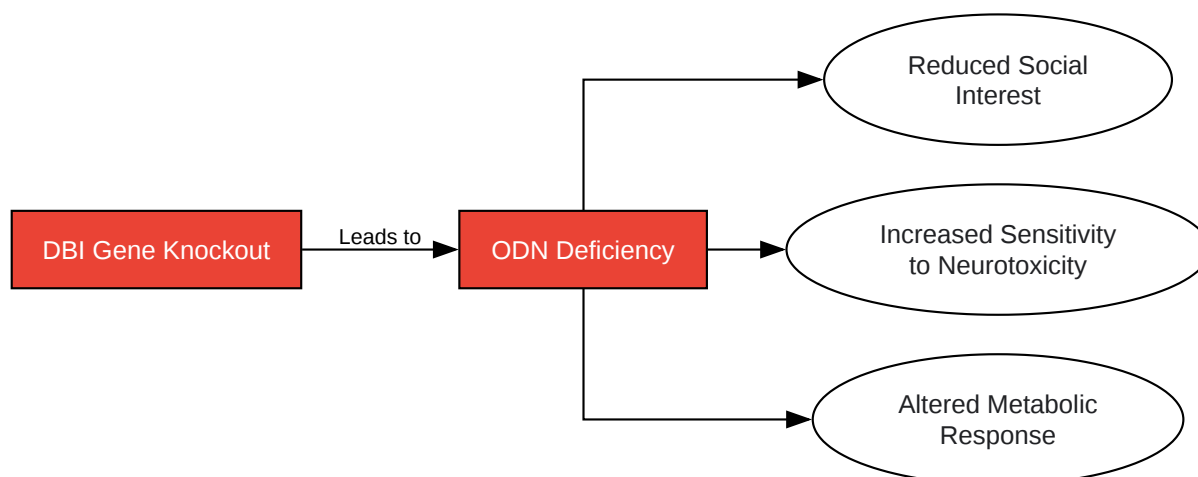
Visualizations

ODN Signaling Pathway``dot

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ERK -> Metabolic_Regulation; }
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Caption: Behavioral testing workflow.

Logical Relationship: ODN Deficiency and Phenotype



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Caption: Consequence of ODN deficiency.

Conclusion

The phenotypic analysis of the DBI-KO mouse provides compelling evidence for the integral roles of **Octadecaneuropeptide** in maintaining normal physiological function. The absence of ODN's precursor results in a clear phenotype characterized by impaired social behavior, increased susceptibility to neurotoxic insults, and a notable resistance to diet-induced obesity. These findings strongly suggest that the ODN signaling system is a promising target for the development of novel therapeutic interventions for a spectrum of human disorders, ranging from neurodegenerative diseases to metabolic syndrome. Future investigations should aim to delineate the specific contributions of ODN versus its precursor DBI to the observed phenotypes and to further unravel the downstream molecular pathways involved.

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